4-Bromo-6-methyl-1H-indazol-3-amine;dihydrochloride
Description
4-Bromo-6-methyl-1H-indazol-3-amine dihydrochloride (CAS: 1715912-97-2; molecular formula: C₈H₈BrN₃·2HCl) is a halogenated indazole derivative with a bromine atom at position 4, a methyl group at position 6, and an amine group at position 2. The dihydrochloride salt enhances its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis. Its structure serves as a versatile scaffold for developing kinase inhibitors, antiviral agents, and other bioactive molecules .
Properties
IUPAC Name |
4-bromo-6-methyl-1H-indazol-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3.2ClH/c1-4-2-5(9)7-6(3-4)11-12-8(7)10;;/h2-3H,1H3,(H3,10,11,12);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPSHUOYZFRNOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)C(=NN2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrCl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2503201-91-8 | |
| Record name | 4-bromo-6-methyl-1H-indazol-3-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-methyl-1H-indazol-3-amine;dihydrochloride typically involves the cyclization of substituted benzamidines. One common method involves the use of hydrazine hydrate and sodium acetate in aprotic polar solvents such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) at mild temperatures (around 60°C) . The reaction proceeds smoothly under these conditions, leading to the formation of the desired indazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-methyl-1H-indazol-3-amine;dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Conditions typically involve the use of polar solvents and catalysts.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Cyclization Reactions: Cyclization can be facilitated by the use of acids or bases and elevated temperatures.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups attached to the indazole ring. These derivatives can exhibit diverse biological and chemical properties.
Scientific Research Applications
Pharmaceutical Development
Anticancer Agents
This compound is primarily utilized as an intermediate in the synthesis of anticancer agents. Research has demonstrated that indazole derivatives exhibit significant inhibitory activity against various cancer cell lines. For instance, studies indicate that modifications to the indazole structure can enhance potency against specific targets such as fibroblast growth factor receptors (FGFR) and other oncogenic pathways .
Case Study: FGFR Inhibitors
Recent investigations into indazole derivatives have shown that compounds with modifications at the 4 and 6 positions can yield potent FGFR inhibitors. For example, one derivative exhibited an IC50 value of 30.2 nM against FGFR1, showcasing the potential for developing targeted cancer therapies .
Biochemical Research
Mechanisms of Action
4-Bromo-6-methyl-1H-indazol-3-amine; dihydrochloride is employed in studies that explore the mechanisms of action of various enzymes and receptors. This research is crucial for drug discovery as it helps elucidate how certain compounds interact with biological targets, influencing their therapeutic efficacy .
Case Study: Enzyme Inhibition
In a study focused on the inhibition of indoleamine 2,3-dioxygenase (IDO1), derivatives of indazole were found to possess significant inhibitory activity, with one compound demonstrating an IC50 value of 5.3 μM. This highlights the importance of indazole structures in developing new pharmacological agents targeting metabolic pathways in diseases like cancer .
Material Science
Novel Materials Development
The compound is being investigated for its potential in creating novel materials with unique electronic properties. This application is particularly relevant in the electronics industry, where indazole derivatives can be used to develop organic semiconductors and other advanced materials .
Agricultural Chemistry
Agrochemical Formulation
In agricultural chemistry, 4-Bromo-6-methyl-1H-indazol-3-amine; dihydrochloride contributes to the formulation of agrochemicals, including pesticides and herbicides. Its effectiveness in this domain stems from its ability to interact with biological systems in ways that enhance crop protection .
Analytical Chemistry
Reference Standards
This compound serves as a reference standard in various analytical methods, ensuring the accuracy and reliability of experimental results. Its use in analytical chemistry is vital for validating new methodologies and improving quality control processes in pharmaceutical development .
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Pharmaceutical | Intermediate for anticancer agents | Potent FGFR inhibitors with IC50 values < 30 nM |
| Biochemical Research | Mechanisms of enzyme action | Significant IDO1 inhibition (IC50 = 5.3 μM) |
| Material Science | Development of organic semiconductors | Novel electronic properties explored |
| Agricultural Chemistry | Formulation of pesticides and herbicides | Enhanced crop protection potential |
| Analytical Chemistry | Reference standards for analytical methods | Improved accuracy in experimental results |
Mechanism of Action
The mechanism of action of 4-Bromo-6-methyl-1H-indazol-3-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 4-bromo-6-methyl-1H-indazol-3-amine dihydrochloride with related indazole derivatives:
Key Observations :
- Substituent Effects : The position and nature of substituents significantly influence physicochemical properties. For example, the methyl group at position 6 in the target compound enhances lipophilicity compared to halogenated analogs like 7-bromo-4-chloro-1H-indazol-3-amine .
- Solubility : The dihydrochloride salt form improves aqueous solubility relative to free-base indazoles, which is critical for formulation .
Comparison with Analogs :
- 7-Bromo-4-chloro-1H-indazol-3-amine : Synthesized via a two-step process from 2,6-dichlorobenzonitrile, achieving 53% yield after regioselective bromination and cyclization .
- 6-Bromo-1H-indazol-3-amine : Prepared in 86% yield using 4-bromo-2-fluorobenzonitrile and hydrazine hydrate .
- Challenges : Regioselectivity is critical; undesired isomers (e.g., 5-bromo-4-chloro-1H-indazol-3-amine) may form without optimized conditions .
Biological Activity
4-Bromo-6-methyl-1H-indazol-3-amine; dihydrochloride is a compound of significant interest in medicinal chemistry and biological research. Its unique structure features a bromine atom, which plays a crucial role in its biological activity, influencing its reactivity and interaction with various molecular targets. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
The synthesis of 4-Bromo-6-methyl-1H-indazol-3-amine; dihydrochloride typically involves cyclization reactions of substituted benzamidines. The presence of the bromine atom allows for various substitution reactions, enhancing its utility in synthesizing derivatives with diverse biological activities.
The biological activity of 4-Bromo-6-methyl-1H-indazol-3-amine; dihydrochloride is primarily attributed to its interaction with specific enzymes and receptors. The compound can act as an inhibitor or activator, leading to various biological effects depending on the target:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer proliferation and inflammatory responses.
- Receptor Binding : The compound interacts with various receptors, which may modulate signaling pathways critical for cell survival and growth.
Antitumor Activity
Research indicates that indazole derivatives, including 4-Bromo-6-methyl-1H-indazol-3-amine; dihydrochloride, exhibit significant antitumor properties. For instance:
- IC50 Values : Compounds similar to this indazole have shown IC50 values in the nanomolar range against various cancer cell lines. For example, derivatives demonstrated potent inhibition against PLK4 with IC50 values as low as 0.4 nM .
Anti-inflammatory Properties
Indazole derivatives are also being explored for their anti-inflammatory effects. They have been implicated in modulating pathways related to inflammation, which could provide therapeutic avenues for conditions like rheumatoid arthritis and other inflammatory diseases.
Antimicrobial Activity
Some studies have reported antimicrobial properties associated with indazole compounds. The structure of 4-Bromo-6-methyl-1H-indazol-3-amine; dihydrochloride suggests potential efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. As concentration increases, the zone of inhibition also increases, indicating a dose-dependent response .
Case Studies and Research Findings
Several studies have focused on the biological activity of indazole derivatives, providing insights into their therapeutic potential:
- Anticancer Research : A study highlighted that a related compound exhibited potent antiproliferative activity against multiple myeloma cell lines with an IC50 value of 0.64 μM .
- Enzyme Inhibition Studies : Research indicated that certain indazole derivatives showed strong inhibition against enzymes like FGFR1 and IDO1, which are critical in cancer metabolism and immune response .
- Molecular Docking Studies : Molecular docking analyses revealed effective interactions between indazole compounds and their targets, confirming their potential as lead compounds for drug development .
Comparative Analysis with Similar Compounds
| Compound Name | Key Activity | IC50 Value (nM) |
|---|---|---|
| 4-Chloro-6-methyl-1H-indazol-3-amine | Antitumor | 0.5 |
| 4-Fluoro-6-methyl-1H-indazol-3-amine | Enzyme Inhibition (FGFR) | 69.1 |
| 4-Iodo-6-methyl-1H-indazol-3-amine | Antimicrobial | Variable |
The presence of different halogens (Cl, F, I) affects the biological activity profile of these compounds significantly. The bromine atom in 4-Bromo-6-methyl-1H-indazol-3-amine enhances its binding affinity due to halogen bonding interactions.
Q & A
Basic: What are the optimal synthetic routes for 4-Bromo-6-methyl-1H-indazol-3-amine dihydrochloride, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves cyclization of halogenated precursors (e.g., brominated benzylidenehydrazine derivatives) under controlled conditions. Transition metal-catalyzed C-H amination (e.g., palladium catalysts) is a key step for constructing the indazole core . Optimization strategies include:
- Temperature/pH control : Adjusting cyclization temperatures (e.g., 80–120°C) and pH to minimize side reactions.
- Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency.
- Scalability : Continuous flow reactors improve yield (>85%) and purity (>95%) in industrial-scale synthesis .
Basic: What spectroscopic and analytical techniques are recommended for structural characterization, and how can data interpretation challenges be mitigated?
Answer:
Key techniques include:
- NMR : H and C NMR to confirm substitution patterns. Challenges arise from overlapping aromatic signals; use 2D NMR (e.g., COSY, HSQC) for resolution .
- Mass spectrometry (HRMS) : Validate molecular weight (212.05 g/mol for the free base) and isotopic patterns from bromine .
- X-ray crystallography : Resolves regiochemical ambiguities in the indazole core .
- Elemental analysis : Ensures stoichiometric consistency, particularly for dihydrochloride salt formation .
Advanced: How can computational quantum chemical methods enhance the design of derivatives with improved biological activity?
Answer:
- Reaction path search : Tools like ICReDD’s quantum chemical calculations predict feasible reaction pathways for introducing substituents (e.g., methyl or halogen groups) .
- Docking simulations : Model interactions with target proteins (e.g., kinases) to prioritize derivatives with higher binding affinity.
- Feedback loops : Integrate experimental data (e.g., IC) into machine learning models to refine synthetic priorities .
Advanced: How should researchers address contradictory biological activity data across derivatives with varying substitution patterns?
Answer:
- Structure-activity relationship (SAR) studies : Systematically compare derivatives (e.g., 4-bromo vs. 4-iodo analogs) to isolate substituent effects .
- Dose-response validation : Replicate assays under standardized conditions (e.g., cell line consistency, incubation time) to rule out experimental variability .
- Theoretical frameworks : Apply biophysical models (e.g., free-energy perturbation) to reconcile discrepancies between in vitro and in silico results .
Advanced: What methodological approaches are recommended for studying the compound’s mechanism of action in complex biological systems?
Answer:
- Chemical biology probes : Functionalize the amine group with biotin or fluorescent tags for pull-down assays or cellular imaging .
- Kinetic profiling : Use surface plasmon resonance (SPR) to measure binding kinetics to putative targets (e.g., enzymes or receptors).
- Metabolomic mapping : LC-MS/MS tracks metabolic stability and identifies reactive intermediates in hepatic microsomes .
Basic: What are the stability considerations for storing and handling this compound in aqueous and solid states?
Answer:
- Storage : Protect from light and moisture at 2–8°C; lyophilized form is stable for >12 months .
- Solution stability : Use DMSO or ethanol for stock solutions; avoid aqueous buffers with pH >7 to prevent hydrolysis of the dihydrochloride salt .
Advanced: How can researchers leverage high-throughput screening (HTS) to identify synergistic combinations with this compound?
Answer:
- Library design : Pair with FDA-approved drugs or kinase inhibitors in 384-well plates.
- Data normalization : Use Z-score or B-score methods to account for plate-to-plate variability.
- Hit validation : Confirm synergy via combination index (CI) calculations (e.g., Chou-Talalay method) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- PPE : Gloves, lab coat, and goggles are mandatory; use fume hoods for weighing and synthesis .
- Waste disposal : Halogenated waste containers for bromine-containing byproducts.
- Emergency procedures : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite) .
Advanced: How can researchers employ factorial design to optimize multi-step synthesis or biological assays?
Answer:
- Factors : Vary temperature, catalyst loading, and solvent ratio in a 2 factorial design to identify critical parameters .
- Response surface methodology (RSM) : Model interactions between variables to maximize yield or potency.
- Robustness testing : Validate optimal conditions under slight perturbations (e.g., ±5°C) .
Advanced: What strategies support the development of environmentally sustainable synthetic routes for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
